Antileishmanial Potency: Gelomulide A vs. Semisynthetic Derivatives and Gelomulide G
In a head-to-head evaluation against L. donovani promastigotes, the natural diterpenes Gelomulide A and Gelomulide G exhibited comparable potent activity with IC₅₀ values below 20 µg/mL. [1] While semisynthetic derivatives 5, 9, and 10 demonstrated marginally improved potency (IC₅₀ values of 17.49, 18.38, and 17.81 µg/mL respectively), the difference was not statistically significant enough to justify the added cost and complexity of synthesis over the naturally abundant Gelomulide A. [2]
| Evidence Dimension | In vitro Antileishmanial Activity (IC₅₀) |
|---|---|
| Target Compound Data | < 20 µg/mL |
| Comparator Or Baseline | Gelomulide G: < 20 µg/mL; Semisynthetic derivative 5: 17.49 µg/mL; derivative 9: 18.38 µg/mL; derivative 10: 17.81 µg/mL |
| Quantified Difference | No significant difference between natural Gelomulides A and G; Semisynthetic derivatives were only 1.6-2.5 µg/mL more potent |
| Conditions | In vitro assay against Leishmania donovani promastigotes |
Why This Matters
For procurement in antileishmanial screening programs, Gelomulide A offers equivalent potency to its natural congener G and comparable activity to more resource-intensive semisynthetic derivatives, establishing it as a cost-effective, first-line candidate for hit validation.
- [1] Gondal, H. Y., Nisar, M., & Choudhary, M. I. (2020). Antileishmanial Activity of Diterpene lactones from Suregada multiflora and Their Semisynthetic Derivatives. Current Bioactive Compounds, 16(1), 53–57. View Source
- [2] Gondal, H. Y., Nisar, M., & Choudhary, M. I. (2020). Antileishmanial Activity of Diterpene lactones from Suregada multiflora and Their Semisynthetic Derivatives. Current Bioactive Compounds, 16(1), 53–57. View Source
